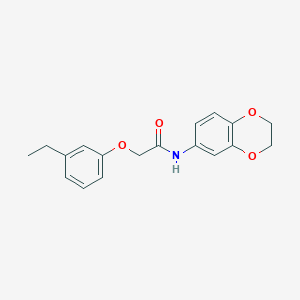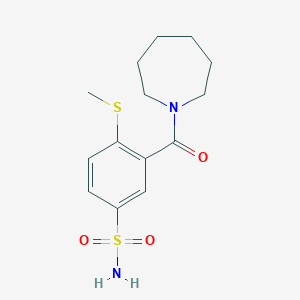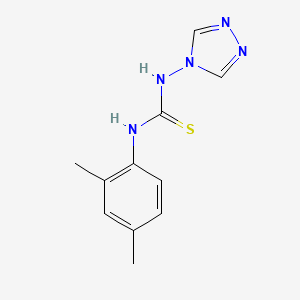
1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione
Übersicht
Beschreibung
1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione, also known as BATO, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound is a piperazinedione derivative that has two allyloxy groups attached to its backbone, which makes it a highly reactive molecule.
Wissenschaftliche Forschungsanwendungen
1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione has been used in several scientific research applications due to its unique chemical properties. One of the primary applications of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is as a crosslinking agent for polymer networks. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can react with various polymers, such as polyethylene glycol, to form a crosslinked network that can be used in various biomedical applications, such as tissue engineering and drug delivery.
Another application of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is as a fluorescent probe for sensing metal ions. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can selectively bind to metal ions, such as copper and iron, and emit fluorescence, which can be used to detect the presence of these ions in biological samples.
Wirkmechanismus
The mechanism of action of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is not well understood, but it is believed to involve the formation of covalent bonds with other molecules. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can react with various functional groups, such as hydroxyl and amine groups, to form stable adducts. This reactivity makes 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione a useful crosslinking agent for polymer networks and a potential tool for chemical modification of biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione are not well studied, but it is believed to be relatively non-toxic and biocompatible. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione has been used in several in vitro and in vivo studies without any significant adverse effects. However, more studies are needed to fully understand the safety profile of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione in lab experiments is its high reactivity and selectivity. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can react with various functional groups, such as hydroxyl and amine groups, to form stable adducts. This reactivity makes 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione a useful crosslinking agent for polymer networks and a potential tool for chemical modification of biomolecules.
However, one of the limitations of using 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is its low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, the synthesis of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can be challenging, and the yield and purity of the product can be variable.
Zukünftige Richtungen
There are several potential future directions for research on 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione. One area of interest is the use of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione as a crosslinking agent for 3D printing of tissue engineering scaffolds. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can react with various polymers to form a crosslinked network that can be used to create complex 3D structures.
Another area of interest is the use of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione as a fluorescent probe for sensing metal ions in biological samples. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can selectively bind to metal ions, such as copper and iron, and emit fluorescence, which can be used to detect the presence of these ions in biological samples.
Finally, 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione has potential applications in drug delivery. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can be used to crosslink various polymers to form drug delivery vehicles that can release drugs in a controlled manner. Further research is needed to fully understand the potential of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione in drug delivery applications.
Conclusion:
In conclusion, 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is a chemical compound that has gained significant interest in the field of scientific research due to its unique chemical properties. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione has potential applications in various fields, such as tissue engineering, metal ion sensing, and drug delivery. Further research is needed to fully understand the potential of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione in these applications.
Eigenschaften
IUPAC Name |
5,5,6,6-tetramethyl-1,4-bis(prop-2-enoxy)piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-7-9-19-15-11(17)12(18)16(20-10-8-2)14(5,6)13(15,3)4/h7-8H,1-2,9-10H2,3-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPDIKCTNKSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)C(=O)N1OCC=C)OCC=C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4820053.png)
![3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4820055.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B4820063.png)
![N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4820065.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B4820082.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4820088.png)
![2-(1-piperidinylmethyl)-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4820091.png)

![2-(5-bromo-2-hydroxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4820106.png)
![ethyl 2-[(2-chlorobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4820113.png)
![1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide](/img/structure/B4820130.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4820137.png)
